NF-κB Inhibitory Potency: Cross-Analog Benchmarking of IC50 Values
Icariside F2 demonstrates potent NF-κB inhibition with an IC50 of 16.25 ± 2.19 μM [1]. This places it as a mid-potency, direct NF-κB inhibitor distinct from both weaker-acting analogs like Icariin (IC50 >40 μM to 300 μM depending on context) [2][3] and potent but cytotoxicity-associated analogs like Icariside II (HeLa cell IC50 ~9-10 μM) [4]. This quantified difference in potency allows researchers to select Icariside F2 for studies requiring specific NF-κB pathway modulation without the confounding effects of strong cytotoxicity or weak target engagement.
| Evidence Dimension | NF-κB Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 16.25 ± 2.19 μM |
| Comparator Or Baseline | Icariin: >40 μM (cytotoxicity-associated) [2]; >300 μM (MAO-A inhibition) [3] |
| Quantified Difference | Icariside F2 is at least 2.5-fold more potent than Icariin for NF-κB-related cellular effects |
| Conditions | In vitro NF-κB inhibition assay; cell-based and enzyme-based contexts as reported |
Why This Matters
This quantitative potency distinction enables precise experimental design for NF-κB pathway studies, avoiding the off-target or weak effects associated with analog substitution.
- [1] Luyen, B. T. T., et al. (2014). A new phenylpropanoid and an alkylglycoside from Piper retrofractum leaves with their antioxidant and α-glucosidase inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 24(17), 4123-4127. View Source
- [2] Tian, M., et al. (2018). Icariin reduces human colon carcinoma cell growth and enhances the antitumor effect of 5-fluorouracil via inhibition of NF-κB activity. Oncology Reports, 40(2), 951-958. View Source
- [3] Seong, S. H., et al. (2023). Effects of Icariin and Its Metabolites on GPCR Regulation and Enzyme Inhibition. International Journal of Molecular Sciences. View Source
- [4] Sun, Y. S., et al. (2020). Icariside II inhibits tumorigenesis via inhibiting AKT/Cyclin E signaling in cervical cancer. Life Sciences, 256, 117927. View Source
